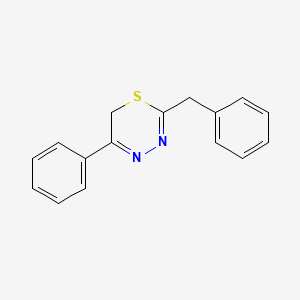

2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine

Description

Significance of Nitrogen and Sulfur Containing Heterocycles in Contemporary Chemical Research

Heterocyclic compounds that incorporate both nitrogen and sulfur atoms are of profound importance in modern chemical research. openmedicinalchemistryjournal.comresearchgate.net These structures are integral to a vast array of applications, from pharmaceuticals and agrochemicals to material sciences. nih.govmsesupplies.com The presence of nitrogen and sulfur heteroatoms imparts unique physicochemical properties that are often associated with significant biological activity. openmedicinalchemistryjournal.comnih.gov

Approximately 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their importance in drug design. msesupplies.com The inclusion of sulfur, often in conjunction with nitrogen, further diversifies the structural and electronic properties, leading to a wide spectrum of pharmacological activities. openmedicinalchemistryjournal.com These heterocycles are found in antibacterial agents, anticancer drugs, anti-inflammatory medications, and more. biointerfaceresearch.commdpi.comnih.gov Their ability to form hydrogen bonds and interact with biological targets makes them privileged scaffolds in medicinal chemistry. mdpi.com Beyond medicine, nitrogen-sulfur heterocycles are crucial in the development of dyes, corrosion inhibitors, and polymeric materials. researchgate.netmsesupplies.com

Overview of 1,3,4-Thiadiazine Ring Systems

Thiadiazines are six-membered heterocyclic rings containing one sulfur and two nitrogen atoms. biointerfaceresearch.comresearchgate.net The 1,3,4-thiadiazine scaffold is a specific arrangement where the sulfur atom is at position 1, and the nitrogen atoms are at positions 3 and 4. This ring system is a subject of considerable interest due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. tandfonline.com The N-C-S linkage within the 1,3,4-thiadiazine core is considered a key feature contributing to its utility in medicinal and pharmaceutical chemistry. biointerfaceresearch.comresearchgate.net

The chemistry of the 1,3,4-thiadiazine system has evolved significantly since its initial discovery. The first synthesis of a 1,3,4-thiadiazine system was reported by Bose, who utilized the reaction of thiosemicarbazide (B42300) with α-bromoacetophenone. mdpi.com This foundational work opened the door for extensive exploration of this heterocyclic scaffold. Over the decades, numerous synthetic methodologies have been developed to access a wide variety of 1,3,4-thiadiazine derivatives. biointerfaceresearch.com

Common synthetic strategies often involve the cyclocondensation of thiosemicarbazides or thiocarbohydrazides with α-halocarbonyl compounds, such as phenacyl bromides. biointerfaceresearch.comresearchgate.net These reactions provide a direct and efficient route to the 6H-1,3,4-thiadiazine core. The versatility of these synthetic routes has allowed chemists to introduce a wide range of substituents onto the thiadiazine ring, leading to the creation of large libraries of compounds for biological screening and materials science applications. biointerfaceresearch.com Research has demonstrated that derivatives of 1,3,4-thiadiazine possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. biointerfaceresearch.comtandfonline.com

The term "thiadiazine" refers to a six-membered ring with one sulfur and two nitrogen atoms. The relative positions of these heteroatoms can vary, leading to several possible isomers. biointerfaceresearch.comwikipedia.org The stability and ease of formation of these isomers differ, which influences the prevalence and extent of study for each framework. The 1,3,4-thiadiazine isomer is widely studied, in part due to its relative stability and accessible synthetic pathways. biointerfaceresearch.com

| Isomer Name | Ring Structure |

|---|---|

| 1,2,3-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 2 and 3. |

| 1,2,4-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 2 and 4. |

| 1,2,5-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 2 and 5. |

| 1,2,6-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 2 and 6. |

| 1,3,4-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 3 and 4. |

| 1,3,5-Thiadiazine | A six-membered ring with sulfur at position 1 and nitrogens at positions 3 and 5. |

Structural Context of 2-Benzyl-5-phenyl-6H-1,3,4-Thiadiazine as a Specific Derivative

This compound is a specific derivative of the 1,3,4-thiadiazine family. Its structure is defined by the central 6H-1,3,4-thiadiazine ring, which is substituted at two key positions.

The 6H-1,3,4-Thiadiazine Core: This six-membered ring forms the heterocyclic backbone of the molecule. The "6H" designation indicates that the carbon at position 6 is saturated (an sp3-hybridized CH2 group), distinguishing it from fully aromatic thiadiazine systems.

Substitution at Position 2: A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753), -CH2-Ph) is attached to the carbon atom at position 2 of the thiadiazine ring.

Substitution at Position 5: A phenyl group (-Ph) is directly attached to the carbon atom at position 5.

| Feature | Description |

| Core Heterocycle | 6H-1,3,4-Thiadiazine |

| Substituent at C2 | Benzyl Group (C₆H₅CH₂) |

| Substituent at C5 | Phenyl Group (C₆H₅) |

| Saturation | "6H" indicates a saturated CH₂ group at position 6. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62625-63-2 |

|---|---|

Molecular Formula |

C16H14N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-benzyl-5-phenyl-6H-1,3,4-thiadiazine |

InChI |

InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-16-18-17-15(12-19-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

WTRXKHMUNBRQMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group, the phenyl group, and the thiadiazine ring.

Aromatic Protons: The protons on the phenyl and benzyl aromatic rings would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The multiplicity of these signals (singlet, doublet, triplet, or multiplet) would depend on the substitution pattern and coupling with adjacent protons.

Methylene (B1212753) Protons (Benzyl group): The two protons of the methylene bridge (-CH₂-) in the benzyl group would likely appear as a singlet in the range of δ 3.5-4.5 ppm.

Thiadiazine Ring Protons: The protons on the 6H-1,3,4-thiadiazine ring would have characteristic chemical shifts. The -CH₂- group at the 6-position would be expected to produce a singlet. The NH proton, if present and not exchanged with the solvent, would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Phenyl & Benzyl) | ~ 7.0 - 8.0 | Multiplet |

| Benzyl-CH₂ | ~ 3.5 - 4.5 | Singlet |

| Thiadiazine-CH₂ | Variable | Singlet |

| Thiadiazine-NH | Variable | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Aromatic Carbons: The carbon atoms of the phenyl and benzyl rings would resonate in the aromatic region, typically between δ 120 and 140 ppm. Quaternary carbons would have different intensities compared to protonated carbons.

Thiadiazine Ring Carbons: The carbon atoms within the thiadiazine ring would exhibit characteristic chemical shifts. The C=N carbon atom would be expected to appear significantly downfield.

Methylene Carbon (Benzyl group): The benzylic -CH₂- carbon would likely appear in the range of δ 30-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (Phenyl & Benzyl) | ~ 120 - 140 |

| Thiadiazine-C=N | > 150 |

| Thiadiazine-C-S | Variable |

| Benzyl-CH₂ | ~ 30 - 50 |

2D NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of protons within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This would definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular structure by connecting different fragments of the molecule, for instance, linking the benzyl group to the thiadiazine ring.

Advanced Electronic Spectroscopy

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a critical analytical technique for investigating the electronic structure and photophysical behavior of heterocyclic compounds. The emission of light from a substance after absorbing electromagnetic radiation provides valuable insights into its excited state properties. For this compound, the combination of a thiadiazine ring with benzyl and phenyl substituents creates a conjugated system that is expected to exhibit fluorescent properties.

While specific, detailed fluorescence studies for this compound are not extensively documented in dedicated publications, the photophysical characteristics can be inferred from research on analogous 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.gov These related compounds are known to display significant fluorescence, often characterized by a dual fluorescence effect that is sensitive to environmental factors such as solvent polarity, pH, and molecular aggregation. nih.govnih.gov

Studies on structurally similar compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, have shown that the emission spectra can be significantly influenced by the molecular structure and the surrounding medium. nih.gov For instance, the presence of substituents and their position on the aromatic rings can alter the energy of the excited state, leading to shifts in the emission wavelength. nih.gov It is anticipated that this compound would exhibit fluorescence in the blue to green region of the visible spectrum. The photophysical properties, including the fluorescence quantum yield and lifetime, would likely demonstrate solvatochromism—a shift in the emission maximum depending on the polarity of the solvent. This behavior is attributed to changes in the dipole moment of the molecule upon excitation and the stabilization of the excited state by polar solvents. nih.gov

Further experimental investigation using steady-state and time-resolved fluorescence spectroscopy across a range of solvents would be necessary to fully characterize the photophysical properties, including quantum yield, Stokes shift, and excited-state lifetime, of this compound. Such studies are crucial for evaluating its potential use in applications like molecular probes or materials for optoelectronic devices. nih.govnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in synthetic chemistry used to determine the mass percentages of the constituent elements in a compound. This analysis provides the empirical formula and, when combined with molecular weight data, confirms the molecular formula of a newly synthesized substance, serving as a crucial indicator of its purity and identity. nih.govdavidson.edu

For this compound, the molecular formula is established as C₁₆H₁₆N₂S. Based on this formula, the theoretical elemental composition has been calculated. The confirmation of this formula in a laboratory setting requires that the experimentally determined ("Found") percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) align closely with the calculated ("Calcd.") values. Typically, in organic compound analysis, an agreement within ±0.4% is considered acceptable for confirming the structure. nih.gov

The table below presents the calculated elemental composition for this compound. Experimental validation would involve analyzing a purified sample of the compound and comparing the resulting data to these theoretical values. This comparison is a standard procedure in the characterization of novel compounds, as demonstrated in numerous studies on new thiadiazine and thiadiazole derivatives. nih.govekb.eg

Table 1: Calculated Elemental Analysis Data for C₁₆H₁₆N₂S

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Mass Percent (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 71.60% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.01% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.44% |

| Sulfur | S | 32.065 | 1 | 32.065 | 11.95% |

| Total | 268.383 | 100.00% |

Chemical Reactivity and Mechanistic Studies of 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine

Electrophilic and Nucleophilic Reactivity on the Thiadiazine Ring

The electronic nature of the 1,3,4-thiadiazine ring in 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine renders it susceptible to both electrophilic and nucleophilic attacks, albeit at different positions and under varying conditions. The presence of two nitrogen atoms and a sulfur atom within the six-membered ring creates a non-uniform electron distribution, influencing its reactivity profile.

Behavior Towards Electrophilic Attack

The 1,3,4-thiadiazine ring is generally considered an electron-deficient system due to the presence of the electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards classical electrophilic aromatic substitution reactions. However, the nitrogen atoms, with their lone pairs of electrons, can act as sites for electrophilic attack. For instance, protonation and alkylation are expected to occur at the nitrogen atoms. While specific studies on this compound are limited, related 1,3,4-thiadiazole (B1197879) systems, which share some electronic similarities, are known to undergo electrophilic attack at the ring nitrogen atoms, leading to quaternization.

Susceptibility to Nucleophilic Attack

The electron-deficient nature of the carbon atoms within the 1,3,4-thiadiazine ring makes them susceptible to nucleophilic attack. This is a characteristic feature of many nitrogen-containing heterocyclic systems. While specific research on this compound is not extensively documented, studies on analogous 1,3,4-thiadiazine derivatives have shown that the ring can undergo nucleophilic substitution, particularly if a suitable leaving group is present on the carbon atoms. For instance, the displacement of a halide or a similar group from the thiadiazine ring by a nucleophile is a plausible reaction pathway.

Reactivity at the Benzyl (B1604629) and Phenyl Substituents

The benzyl and phenyl groups attached to the thiadiazine core introduce additional dimensions to the molecule's reactivity, offering sites for substitution reactions and reactions involving the benzylic carbon.

Reactivity of the Benzylic Carbon

The benzylic carbon atom in the 2-benzyl group is a key site of reactivity. It is susceptible to both free radical and ionic reactions due to the stabilizing effect of the adjacent phenyl ring on any intermediate radical, carbocation, or carbanion.

Table 1: Potential Reactions at the Benzylic Carbon

| Reaction Type | Reagents and Conditions | Expected Product |

| Free Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | 2-(α-Bromobenzyl)-5-phenyl-6H-1,3,4-thiadiazine |

| Oxidation | Potassium permanganate (B83412) (KMnO4), heat | 2-Benzoyl-5-phenyl-6H-1,3,4-thiadiazine |

| Nucleophilic Substitution | Nucleophile (e.g., CN-, OR-) on a benzylic halide derivative | 2-(α-Substituted benzyl)-5-phenyl-6H-1,3,4-thiadiazine |

Ring-Opening and Ring-Closure Reactions of the 1,3,4-Thiadiazine Core

The 1,3,4-thiadiazine ring, under certain conditions, can undergo ring-opening reactions, leading to the formation of acyclic intermediates. These intermediates may subsequently cyclize to form different heterocyclic systems. The stability of the thiadiazine ring is a crucial factor, and its cleavage often requires energetic conditions or specific reagents. For instance, strong bases can induce the cleavage of the thiadiazole ring, a related five-membered heterocycle. It is plausible that strong nucleophiles or reducing agents could also effect the ring opening of the 1,3,4-thiadiazine core.

Conversely, the synthesis of the this compound ring itself is a ring-closure reaction. A primary synthetic route involves the condensation of a thiocarbohydrazide (B147625) with a 1,2-dicarbonyl compound, such as benzil, in the presence of a compound containing a reactive methylene (B1212753) group, like phenylacetic acid derivatives. This type of condensation-cyclization reaction is a common strategy for the formation of various heterocyclic systems.

Tautomerism and Isomerization Pathways (e.g., 6H- vs. other forms)

The 1,3,4-thiadiazine ring system can theoretically exist in different tautomeric forms, with the position of the endocyclic double bond and the hydrogen on the nitrogen atoms being variable. Spectroscopic investigations of various 1,3,4-thiadiazine derivatives suggest that the 6H-tautomer is generally the most stable and preferred form. mdpi.com

The stability of the 6H-form can be attributed to its electronic arrangement. Alternative tautomers, such as the 4H-form, would result in a potentially anti-aromatic 8π-electron system, which is energetically unfavorable. rsc.org Theoretical studies on the tautomeric equilibrium of related 2-azido-1,3,4-thiadiazole derivatives have also been conducted, providing insights into the stability of different tautomeric forms in this class of sulfur-nitrogen heterocycles. sciencepublishinggroup.com While specific computational studies on this compound are not extensively documented, the general preference for the 6H-tautomer is a well-established trend for this heterocyclic core.

Isomerization from the 6H-form to other tautomers would likely involve proton transfer mechanisms, potentially catalyzed by acids or bases. However, due to the inherent stability of the 6H-form, such isomerization pathways are not typically observed under standard conditions. The potential for valence isomerization of the less stable 4H-form to a thiahomopyrazole, followed by sulfur extrusion to yield a pyrazole, has been proposed as a possible transformation pathway for this less favored tautomer. rsc.org

Table 1: Predominant Tautomeric Form of 1,3,4-Thiadiazines

| Tautomeric Form | General Stability | Rationale |

| 6H-1,3,4-Thiadiazine | Preferred | Avoids anti-aromaticity |

| 4H-1,3,4-Thiadiazine | Less Favorable | Potentially anti-aromatic (8π system) |

| Other forms | Generally not observed | High energy intermediates |

Pericyclic and Cycloaddition Reactions Involving the Thiadiazine System

The diene-like character of the 1,3,4-thiadiazine ring system allows it to participate in pericyclic reactions, most notably cycloaddition reactions. Research has demonstrated that certain 1,3,4-thiadiazine derivatives can undergo [2+4] cycloaddition reactions, highlighting their utility as precursors for the synthesis of other heterocyclic systems. biointerfaceresearch.com For instance, some 1,3,4-thiadiazine derivatives have been shown to react with dienophiles to form thiopyran derivatives.

While the specific participation of this compound in Diels-Alder reactions is not extensively detailed in the literature, the general reactivity pattern of the 1,3,4-thiadiazine core suggests its potential as a diene component. The reactivity in such reactions would be influenced by the nature of the substituents on the thiadiazine ring and the dienophile.

In a related context, 1,3-dipolar cycloaddition reactions are a common strategy for the synthesis of five-membered heterocyclic rings like 1,3,4-thiadiazoles. researchgate.net Although this concerns the synthesis rather than the reactivity of the pre-formed thiadiazine ring, it underscores the importance of cycloaddition chemistry in the broader field of sulfur-nitrogen heterocycles. It has also been noted that 1,3,4-thiadiazoles are generally less reactive in Diels-Alder reactions compared to their 1,3,4-oxadiazole (B1194373) counterparts. nih.gov

Table 2: Examples of Pericyclic Reactions Involving Thiadiazine and Related Heterocycles

| Reaction Type | Reactant | Product | Reference |

| [2+4] Cycloaddition | 1,3,4-Thiadiazine derivative | 4H-Thiopyran derivative | biointerfaceresearch.com |

| 1,3-Dipolar Cycloaddition (synthesis) | Nitrilimine and sulfur dipolarophile | 1,3,4-Thiadiazole | researchgate.net |

Reactivity in Specific Chemical Environments (e.g., Acidic vs. Basic Stability)

The stability of the 1,3,4-thiadiazine ring is influenced by the pH of the surrounding medium. Generally, related five-membered 1,3,4-thiadiazole systems are reported to be quite stable in aqueous acidic conditions. chemicalbook.com This stability can be attributed to the protonation of the nitrogen atoms, which can delocalize the positive charge within the aromatic system.

Conversely, in the presence of a strong aqueous base, the 1,3,4-thiadiazole ring is susceptible to cleavage. chemicalbook.com This suggests that this compound would likely exhibit similar behavior, being relatively stable in acidic environments but prone to degradation under strongly basic conditions. The synthesis of various 1,3,4-thiadiazine derivatives often involves reactions carried out under either acidic or basic catalysis, which provides further clues about their reactivity. For example, the cyclization to form the thiadiazine ring can be promoted by either acid or base, indicating that the ring can withstand these conditions to some extent during its formation. mdpi.com

The presence of the benzyl and phenyl substituents on the 2- and 5-positions of the thiadiazine ring in this compound would also influence its reactivity. These bulky aromatic groups may provide some steric hindrance, potentially affecting the accessibility of the ring to nucleophilic or electrophilic attack.

Photochemical Reactivity and Transformations

For instance, the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides has been reported. sciencepublishinggroup.comchemicalbook.com This transformation proceeds via a [3+2] cycloaddition of singlet oxygen, which is generated by the thiadiazine acting as a photosensitizer. This suggests that the thiadiazine nucleus can absorb light and participate in photochemically initiated reactions.

Given this precedent, it is plausible that this compound could also exhibit photochemical reactivity. Potential transformations could include isomerization, ring contraction, or cycloaddition reactions upon irradiation with UV light. Theoretical studies on the photochemical isomerization of isothiazoles and thiazoles have explored various mechanistic pathways, including internal cyclization-isomerization and ring contraction-ring expansion routes. researchgate.net Similar mechanistic investigations would be necessary to elucidate the specific photochemical pathways available to the 1,3,4-thiadiazine ring system.

Computational and Theoretical Investigations of 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine, MD simulations provide detailed insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Sampling: The flexibility of the this compound structure, particularly around the rotatable bonds of the benzyl (B1604629) and phenyl groups, allows it to adopt various three-dimensional shapes or conformations. MD simulations sample these conformations by solving Newton's equations of motion for the system, revealing the most energetically favorable and probable shapes the molecule can assume. This is crucial for understanding how the compound might fit into the active site of a biological target. In studies of related 1,3,4-thiadiazole (B1197879) derivatives, MD simulations have been successfully used to affirm the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net

Intermolecular Interactions: MD simulations also illuminate the nature and strength of non-covalent interactions between the thiadiazine derivative and other molecules, such as solvent molecules or a biological receptor. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, govern the compound's solubility, stability, and binding affinity. By analyzing the simulation trajectory, researchers can identify key interacting residues and quantify the energetic contributions of these interactions, which is fundamental in drug design and materials science. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Compound Attributes

Quantitative Structure-Property Relationship (QSPR) modeling represents a set of computational techniques that aim to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict various attributes without the need for experimental synthesis and testing. acs.org

Selection and Calculation of Molecular Descriptors (Physicochemical, Topological, Electronic)

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are categorized based on the type of information they represent.

Physicochemical Descriptors: These describe properties such as lipophilicity (LogP), molar refractivity (MR), and polar surface area (TPSA). They are crucial for predicting a compound's pharmacokinetic behavior (absorption, distribution, metabolism, and excretion).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include connectivity indices and Wiener indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding chemical reactivity and interaction mechanisms.

A selection of commonly used molecular descriptors in QSPR studies is presented in the table below.

| Descriptor Category | Descriptor Name | Description |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. | |

| Topological | Wiener Index (W) | Describes molecular branching and compactness. |

| Kier & Hall Connectivity Indices (χ) | Quantify the degree of branching and connectivity in a molecule. | |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Statistical Analysis and Validation of QSPR Models

Once descriptors are calculated for a set of molecules, statistical methods are used to build the QSPR model. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the descriptors to the property of interest. researchgate.net Other methods include non-linear regression and artificial neural networks. researchgate.net

Validation is a critical step to ensure the reliability and predictive power of the developed model. researchgate.net This process typically involves two stages:

Internal Validation: The robustness of the model is tested using the same data that was used to build it. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one data point removed and then used to predict that point. The results are compiled to calculate the cross-validated correlation coefficient (Q²). scielo.br

External Validation: The model's ability to predict the properties of new, unseen compounds is assessed using an independent test set of molecules that were not used during model development. nih.govscielo.br The predictive performance is judged by several statistical metrics. acs.orgnih.gov

Key statistical parameters used for the validation of QSPR models are outlined in the table below.

| Parameter | Name | Description | Acceptable Value |

| Goodness of Fit | R² | Coefficient of determination; measures how well the model fits the training data. | > 0.6 |

| Internal Validation | Q² (or R²cv) | Cross-validated coefficient of determination; measures the model's internal predictability. | > 0.5 |

| External Validation | R²_pred (or Q²_ext) | Predictive R-squared for the external test set; measures the model's ability to predict new data. scielo.br | > 0.6 |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible |

These computational approaches provide a powerful, non-invasive framework for characterizing this compound, predicting its properties, and guiding further experimental research.

Advanced Applications of 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine and Its Derivatives in Materials and Agrochemical Sciences

Applications in Agrochemicals (e.g., as novel pesticides, herbicides, or plant growth regulators)

Derivatives of the 1,3,4-thiadiazine and related thiadiazole core have been extensively investigated for their biological activities in an agricultural context. biointerfaceresearch.com These compounds have shown promise as herbicides, fungicides, insecticides, and plant growth regulators, offering potential alternatives to existing agrochemicals. nih.govresearchgate.net

The herbicidal activity of these compounds often stems from their ability to interfere with crucial biological processes in plants, such as photosynthesis. google.com For example, certain 1,3,4-thiadiazolyl-1,2,4-triazolinone derivatives have demonstrated significant inhibition rates against common weeds. google.com Studies on 1-(1,3,4-thiadiazol-2-yl)urea derivatives revealed that the nature of substituents on the thiadiazole ring and the urea (B33335) moiety critically influences their herbicidal efficacy. Specifically, 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea was identified as having optimal herbicidal activity. acs.org

In addition to weed control, these compounds exhibit potent antifungal properties. Thiadiazine derivatives with coumarin (B35378) moieties have been successfully tested against mycotoxicogenic fungi like Aspergillus flavus and Fusarium verticillioides. mdpi.com Glucoside derivatives of 1,3,4-thiadiazole (B1197879) have also shown high bioactivity against Phytophthora infestans, the oomycete that causes late blight in potatoes and tomatoes. researchgate.net Furthermore, some N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides have displayed good insecticidal activity against pests like Aphis craccivora. rsc.org The antiviral potential of these compounds has also been explored, with certain derivatives showing an ability to inhibit the spread of Tobacco Mosaic Virus (TMV) in host plants. nih.gov

| Derivative Type | Target Organism/Plant | Observed Activity | Reference |

| 1,3,4-Thiadiazolyl-1,2,4-triazolinones | Rape, Barnyard Grass | Herbicidal (80% inhibition) | google.com |

| 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | General Weeds | Herbicidal (photosynthesis inhibition) | acs.org |

| 1,3,4-Thiadiazines with Coumarin Moiety | Aspergillus flavus, Fusarium verticillioides | Antifungal | mdpi.com |

| 1,3,4-Thiadiazole Glucosides | Phytophthora infestans | Antifungal | researchgate.net |

| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Aphis craccivora (aphid) | Insecticidal (>90% mortality) | rsc.org |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine | Tobacco Mosaic Virus (TMV) | Antiviral | nih.gov |

Applications in Dyes and Pigments (e.g., Azo Dyes incorporating the Thiadiazine Unit)

The 1,3,4-thiadiazole ring is a valuable component in the synthesis of azo dyes, which are a major class of synthetic colorants used across various industries. researchgate.netrsc.org The incorporation of the thiadiazole heterocycle into the dye structure can enhance properties such as color brilliance, stability, and affinity for fabrics. google.com

A common synthetic route involves the diazotization of a 2-amino-5-aryl-1,3,4-thiadiazole, which is then coupled with various aromatic compounds like aniline, phenol, or N,N-dimethylaniline to produce a range of colored azo dyes. researchgate.netphotrio.com The final color and spectral properties of the dye are highly dependent on the substituents present on both the thiadiazole ring and the coupling component. researchgate.net These dyes have been successfully used for coloring materials such as polyester (B1180765) fabrics. google.com The synthesis of these complex molecules is typically confirmed through various spectroscopic methods, including FT-IR, ¹H-NMR, and UV-Vis spectroscopy. Research has shown that these dyes can produce a variety of shades, with derivatives of 2-amino-1,3,4-thiadiazole (B1665364) being of particular technical interest for generating brilliant red hues.

| Diazo Component | Coupling Component | Resulting Dye Type | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline | Azo Dye | researchgate.net |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | N,N-dimethylaniline | Azo Dye | researchgate.net |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Phenol | Azo Dye | researchgate.net |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | 8-Hydroxyquinoline, 2-Naphthol, Resorcinol | Heterocyclic Azo Dyes | google.com |

| 5,5'-(1,4-Phenylene)bis(1,3,4-Thiadiazole-2-amine) | Resorcinol, m-Toluidine | Azo Dyes for Polyester | google.com |

Potential in Photographic Materials

While specific research on 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine in photography is not extensively documented, the broader class of sulfur-containing heterocyclic compounds, including thiadiazole derivatives, has established roles in photographic emulsions. Their potential applications are primarily centered on two functions: as emulsion stabilizers or antifoggants and as spectral sensitizers.

As stabilizers and antifoggants, these compounds help prevent the formation of "chemical fog," which is the undesirable formation of silver deposits that can obscure the photographic image. They are thought to adsorb onto the surface of the silver halide crystals in the emulsion, inhibiting spontaneous development and improving the shelf life and stability of the photographic material.

Furthermore, when modified to form dyes, heterocyclic compounds can act as spectral sensitizers. Photographic emulsions are inherently sensitive only to blue and ultraviolet light. Spectral sensitizing dyes are added to extend the emulsion's sensitivity to other regions of the visible spectrum, such as green and red light, which is essential for creating panchromatic (black-and-white) and color photographic films. rsc.org Given the proven utility of thiadiazole derivatives in forming a wide array of dyes, their potential application as spectral sensitizers in photographic technology is a logical extension of their properties.

Role as Corrosion Inhibitors in Industrial Systems

Derivatives of 1,3,4-thiadiazole have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes like acid pickling and oil and gas exploration. photrio.com The efficacy of these compounds is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring system. photrio.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. biointerfaceresearch.comphotrio.com

Research has demonstrated that thiadiazole derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. photrio.com The inhibition efficiency is dependent on the concentration of the inhibitor, its molecular structure, and the nature of the corrosive environment. biointerfaceresearch.com Studies have reported excellent protection, with some derivatives achieving inhibition efficiencies well above 90%. biointerfaceresearch.com The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. biointerfaceresearch.com

| Thiadiazole Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | High (concentration-dependent) | photrio.com |

| (4-Dimethylamino-benzylidene)- google.comgoogle.comthiadiazol-2-yl-amine (DBTA) | Mild Steel | 1.0 M HCl | 91 | biointerfaceresearch.com |

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Mild Steel | 0.5 M H₂SO₄ | >90 (concentration-dependent) | |

| 2-(1,3,4-Thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1.0 M HCl | 94.6 | |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | 98 |

Development as Advanced Materials

The electronic characteristics of the 1,3,4-thiadiazole ring make it an attractive building block for the development of novel organic materials with applications in electronics and optoelectronics. rsc.org

The incorporation of 1,3,4-thiadiazole units into conjugated polymer chains is a strategy for creating new organic semiconductor materials. These materials are of interest for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). When integrated into a polymer backbone, such as polythiophene, the electron-deficient nature of the thiadiazole ring can significantly influence the electronic properties of the resulting material.

Research on conjugated triaryl compounds consisting of thiophene (B33073) units and a central 1,3,4-thiadiazole heterocycle has shown that these molecules tend to be planar in the solid state. This planarity is crucial for effective π-π stacking and charge transport, which are desirable properties for semiconductor materials. Electrochemical polymerization of monomers like EDOT-TDA-EDOT has successfully produced insoluble, conjugated polymers, demonstrating the viability of using thiadiazole as a core component in advanced electronic materials.

Thiadiazole derivatives have shown significant promise as sensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic device that mimics natural photosynthesis. In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor (like TiO₂), generating an electric current.

Azo dyes based on the 1,3,4-thiadiazole scaffold have been designed and synthesized specifically for this purpose. These dyes often feature a donor-acceptor-π-acceptor-donor (D-A-π-A-D) architecture, where the thiadiazole moiety acts as an electron acceptor. The performance of the DSSC is highly dependent on the dye's ability to absorb light and the alignment of its energy levels with the semiconductor's conduction band. By modifying the donor groups attached to the thiadiazole core, researchers can tune the optical and electronic properties to optimize device performance. While efficiencies vary, the successful application of these dyes in DSSCs highlights the potential of thiadiazole derivatives in solar energy conversion technologies.

| Thiadiazole-Based Dye System | Key Feature | Power Conversion Efficiency (PCE) | Reference |

| Azo dye with two 1,3,4-thiadiazole acceptors | D-A-π-A-D architecture | 5.3% | |

| Azo disperse dye from bis(2-amino-1,3,4-thiadiazolyl) | Optimized donor group | 0.46% |

Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors is a significant area of research, driven by the need for sensitive and selective detection of various analytes. While the intrinsic fluorescence of the 1,3,4-thiadiazine ring is not extensively documented, its derivatives, particularly when hybridized with known fluorophores, exhibit promising photophysical properties. A common strategy involves incorporating highly fluorescent moieties, such as coumarin, into the thiadiazine structure. mdpi.com Coumarin and its derivatives are well-regarded for their strong fluorescence and environmental sensitivity. rsc.org

Research on the closely related 1,3,4-thiadiazole heterocycles provides significant insight into the potential of these systems. Studies on coumarin-thiadiazole hybrids have shown that these molecules can act as effective bidentate chelators for metal ions like Cu(II) and Zn(II). researchgate.netnih.gov The coordination of a metal ion to the hybrid molecule often leads to a change in its fluorescence properties, typically quenching, which forms the basis of its sensing mechanism. nih.gov This principle allows for the detection of specific metal ions in a given sample.

The photophysical properties of these hybrid molecules are critical to their function as sensors. Key parameters include the wavelengths of maximum absorption (λ_abs) and emission (λ_em), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process. Investigations into various 1,3,4-thiadiazole derivatives have identified absorption maxima in the range of 308–359 nm, corresponding to π→π* electronic transitions, with fluorescence emission observed between 393 nm and 437 nm. researchgate.net

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| Coumarin-Thiadiazole Hybrid 1 | 359 | 437 | 78 | High | researchgate.net |

| Coumarin-Thiadiazole Hybrid 2 | 308 | 393 | 85 | Moderate | researchgate.net |

| Quinazoline-Thiadiazole Derivative | 350 | 410 | 60 | High | researchgate.net |

The sensing mechanism is often based on processes like Photoinduced Electron Transfer (PET) or complex formation. tandfonline.com Upon binding with a target analyte, such as a metal ion, the electronic properties of the molecule are altered, modulating the fluorescence output and enabling quantitative detection. By analogy, derivatizing the this compound core with appropriate fluorophores and binding sites could yield a new class of selective and sensitive chemical sensors.

Polymeric Materials Incorporating Thiadiazine Moieties

Aromatic heterocyclic compounds, including 1,3,4-thiadiazines, are recognized for their utility in the manufacturing of polymeric materials and dyes. biointerfaceresearch.comresearchgate.net The incorporation of such rigid, aromatic structures into polymer backbones is a well-established strategy for enhancing the thermal stability, mechanical strength, and other physicochemical properties of the resulting materials. The stable heterocyclic ring can impart resistance to high temperatures and chemical degradation.

The synthesis of high-performance polymers often involves the integration of heterocyclic units into polyamides, polyimides, or other polyaromatics. The presence of the thiadiazine moiety, with its specific stereochemistry and electronic characteristics, can influence the final properties of the polymer, such as its solubility, processability, and optical or electrical characteristics. However, while the general application of heterocycles in polymer science is widely acknowledged, specific research detailing the synthesis and characterization of polymers incorporating the this compound unit is not extensively documented in the available literature. Further research is required to explore the synthesis of such polymers and to evaluate their potential for advanced applications, for instance as heat-resistant films, specialty coatings, or materials for electronic devices.

Applications as Analytical Reagents

Derivatives of the 1,3,4-thiadiazine scaffold can be functionalized to serve as highly effective analytical reagents, particularly for the spectrophotometric determination of metal ions. A prominent application is in the creation of chromogenic agents, where the thiadiazine core is modified to act as a ligand that forms a colored complex with a specific metal ion. researchgate.net

A successful approach involves synthesizing azo dyes containing the heterocyclic ring. researchgate.net For example, an azo-1,3,4-thiadiazole derivative has been developed for the simple, rapid, and sensitive spectrophotometric detection of cadmium (Cd(II)) and lead (Pb(II)). researchgate.net In this system, the azo-thiadiazole compound acts as a chelating ligand. The formation of the metal-ligand complex causes a distinct shift in the maximum absorbance wavelength (λ_max), and the intensity of the color produced is proportional to the concentration of the metal ion, in accordance with the Beer-Lambert law.

The analytical performance of such reagents is characterized by several key parameters, including the molar absorptivity (ε), which indicates the sensitivity of the method, the detection limit, and the stability constant of the metal-ligand complex. Research has demonstrated that these reagents can form stable 1:2 (metal:ligand) complexes with ions like Cd(II) and Pb(II). The method's utility is further enhanced by its selectivity, allowing for the determination of a target ion even in the presence of other interfering ions. Similar principles have been applied to develop azo dye-based sensors for other ions like Cu(II), Sn(II), and Al(III). chemrxiv.org

| Parameter | Cadmium (II) | Lead (II) |

|---|---|---|

| λ_max of Complex (nm) | 450 | 495 |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 4.5077 x 10⁴ | 2.9709 x 10⁴ |

| Sandell's Sensitivity (µg/cm²) | 0.0212 | 0.0353 |

| Linear Range (µg·mL⁻¹) | 0.1 - 9 | 0.2 - 12 |

| Limit of Detection (µg·mL⁻¹) | 0.059 | 0.102 |

| Stoichiometry (Metal:Ligand) | 1:2 | 1:2 |

| Stability Constant (L·mol⁻¹) | 3.13 x 10⁵ | 1.45 x 10⁵ |

In addition to metal detection, titrimetric and spectrophotometric methods have been developed for the quantitative determination of thiadiazole derivatives themselves, utilizing amplification reactions for enhanced sensitivity. researchgate.net These applications underscore the versatility of the 1,3,4-thiadiazine and related heterocyclic systems as foundational structures for a wide range of analytical reagents.

Structure Property Relationships and Design Principles for 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine Derivatives

Influence of Benzyl (B1604629) and Phenyl Substituents on Electronic and Steric Properties of the Thiadiazine Ring

The electronic and steric characteristics of the 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine molecule are significantly influenced by the benzyl and phenyl substituents at the C2 and C5 positions of the thiadiazine ring, respectively. The phenyl group at the C5 position, being an aromatic substituent, can engage in resonance with the heterocyclic ring, thereby affecting its electron density. Conversely, the benzyl group at the C2 position, composed of a phenyl ring attached to a methylene (B1212753) (-CH2-) bridge, has its aromatic ring's electronic influence insulated by the methylene group. This structural arrangement results in the benzyl group primarily exerting an inductive effect.

Impact of Ring Heteroatoms and Aromaticity on Reactivity Profiles

The 6H-1,3,4-thiadiazine ring is a six-membered heterocycle containing one sulfur and two nitrogen atoms. The "6H" designation indicates the presence of a saturated carbon atom at position 6, which interrupts the conjugation within the ring. Consequently, the 6H-1,3,4-thiadiazine ring is not aromatic. This lack of aromaticity, coupled with the presence of electronegative nitrogen and sulfur atoms, renders the ring susceptible to certain chemical reactions.

Relationship between Molecular Conformation and Supramolecular Assembly

The three-dimensional conformation of this compound and its derivatives plays a pivotal role in their supramolecular assembly. The non-aromatic nature of the 6H-1,3,4-thiadiazine ring allows for a degree of conformational flexibility, which can be influenced by the steric demands of the benzyl and phenyl substituents. The spatial orientation of these substituents can either facilitate or hinder intermolecular interactions that drive the formation of larger, ordered structures.

In the solid state, these molecules can arrange themselves through various non-covalent interactions, such as π-π stacking between the phenyl and benzyl rings of adjacent molecules, and van der Waals forces. The specific packing arrangement in the crystal lattice will be a direct consequence of the molecule's preferred conformation and the energetic favorability of these intermolecular interactions. These supramolecular structures can, in turn, influence the material properties of the compound.

Correlating Structural Features with Targeted Non-Prohibited Activities

The structural features of this compound derivatives can be correlated with a range of non-prohibited activities, including antimicrobial and diuretic mechanisms, as well as potential applications in material sciences and non-clinical enzymatic interactions.

Antimicrobial Mechanisms: The antimicrobial activity of 1,3,4-thiadiazine derivatives is often associated with the presence of the N-C-S linkage. rsc.org The lipophilicity imparted by the benzyl and phenyl groups can facilitate the transport of the molecule across microbial cell membranes. Modifications to these substituents can modulate this activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl or benzyl rings can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

| Structural Feature | Potential Impact on Antimicrobial Activity | Rationale |

|---|---|---|

| Benzyl group at C2 | Influences lipophilicity and steric interactions with target sites. | The methylene spacer provides flexibility, while the phenyl ring can engage in hydrophobic interactions. |

| Phenyl group at C5 | Affects electronic properties and potential for π-π stacking interactions. | Substituents on this ring can fine-tune the molecule's electron density and binding affinity. |

| Thiadiazine Ring | Core pharmacophore with potential to interact with various biological targets. | The N-C-S linkage is a key structural motif in many bioactive compounds. rsc.org |

Diuretic Mechanisms: Certain 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their diuretic properties. nih.govscispace.comnih.govsaudijournals.com This activity is often linked to the inhibition of carbonic anhydrase. The structural features of this compound, particularly the arrangement of its heteroatoms, could allow it to act as a ligand for metalloenzymes like carbonic anhydrase. The substituents on the thiadiazine ring are crucial for this activity; for example, studies on related 1,3,4-thiadiazoles have shown that a methyl group at the 5-position can lead to significant diuresis. nih.gov Conversely, additional substituents on a benzene (B151609) ring at the 5-position have been found to decrease diuretic activity. nih.gov

Enzymatic Interactions (Non-Clinical): The potential for this compound derivatives to interact with enzymes extends beyond carbonic anhydrase. The thiadiazole ring, a related five-membered heterocycle, is known to interact with a variety of enzymes. rsc.org Molecular docking studies on similar compounds have explored their binding modes with enzymes such as mushroom tyrosinase, suggesting that the heterocyclic core and its substituents can fit into active sites and form key interactions. tandfonline.comnih.gov

Material Properties: While not extensively studied for this specific compound, related heterocyclic systems containing thiadiazole units have been incorporated into conjugated polymers, influencing their electronic properties. heeneygroup.com The presence of phenyl and benzyl groups in this compound suggests the potential for π-conjugated systems that could be explored for applications in organic electronics. The ability of these molecules to self-assemble into ordered structures is also a key prerequisite for many material applications.

Design Strategies Based on Computational Prediction of Properties and Reactivity

Computational chemistry offers powerful tools for the rational design of this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular docking simulations can provide valuable insights into the structure-property relationships of these molecules.

Molecular Docking for Biological Activity: For applications involving enzymatic interactions, molecular docking simulations can be used to predict the binding affinity and orientation of designed derivatives within the active site of a target enzyme. tandfonline.comnih.gov This allows for the in-silico screening of a large number of potential compounds, prioritizing those with the most promising interactions for synthesis and experimental testing.

| Computational Method | Application in Designing Derivatives | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | To understand the electronic structure and reactivity. | HOMO/LUMO energies, electrostatic potential, charge distribution. |

| Molecular Docking | To predict binding to biological targets. | Binding affinity, binding mode, key interactions with amino acid residues. |

| Molecular Dynamics (MD) | To simulate the dynamic behavior of the molecule and its complexes. | Conformational changes, stability of ligand-protein complexes. |

By integrating these computational approaches, it is possible to develop a systematic design strategy for novel this compound derivatives with optimized properties for specific applications, be it in materials science or as probes for non-clinical biological systems.

Future Directions and Emerging Research Avenues for 2 Benzyl 5 Phenyl 6h 1,3,4 Thiadiazine Research

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 2-benzyl-5-phenyl-6H-1,3,4-thiadiazine, future efforts will likely focus on moving away from conventional methods that may involve harsh conditions or hazardous reagents. Research is increasingly directed towards "green" chemistry principles.

Key areas of exploration include:

Ultrasonic and Microwave Irradiation: These techniques offer significant advantages by reducing reaction times, increasing yields, and often allowing for solvent-free conditions. researchgate.netbiointerfaceresearch.com The application of ultrasonic irradiation has been shown to be an eco-friendly and efficient approach for synthesizing 1,3,4-thiadiazine derivatives. researchgate.net

Catalytic Systems: Investigating novel catalysts, including recyclable ones, could enhance the efficiency and selectivity of the cyclization reactions that form the thiadiazine ring. biointerfaceresearch.com

Alternative Solvents: The use of greener solvents, such as ionic liquids or water, is being explored to replace traditional volatile organic compounds.

A comparative look at traditional versus emerging synthetic approaches is summarized below.

| Feature | Conventional Methods | Sustainable Future Methodologies |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |

| Solvents | Volatile organic compounds (e.g., ethanol (B145695), DMF) | Green solvents (water, ionic liquids), solvent-free conditions |

| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable catalysts, biocatalysts |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions |

| Efficiency | Moderate yields, long reaction times | Higher yields, significantly reduced reaction times |

These innovative strategies promise to make the synthesis of this compound and related compounds more economical and environmentally friendly.

Application of Advanced In-situ Spectroscopic Characterization Techniques

To fully understand and optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced in-situ spectroscopic techniques provide a window into the reaction vessel, allowing for the direct observation of reactant consumption, intermediate formation, and product generation without altering the reaction conditions.

Future research could greatly benefit from the application of techniques such as:

In-situ FTIR and Raman Spectroscopy: These methods can track changes in vibrational modes associated with specific functional groups, offering real-time kinetic data and identifying transient species.

In-situ NMR Spectroscopy: This powerful tool can provide detailed structural information about intermediates that may be unstable or present in low concentrations, helping to elucidate complex reaction pathways.

The data obtained from these techniques are invaluable for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Intermediates

While general mechanisms for the formation of 1,3,4-thiadiazine rings have been proposed, a detailed understanding specific to this compound is an area for further investigation. The synthesis often involves the reaction of a thiosemicarbazide (B42300) or its equivalent with an α-halocarbonyl compound. biointerfaceresearch.comresearchgate.net The proposed pathway typically involves an initial S-alkylation followed by intramolecular cyclization and dehydration. researchgate.net

However, the reaction can be complex, with the potential for competing pathways and the formation of various intermediates. For instance, the formation of 1,3,4-thiadiazine can involve nucleophilic attack, cyclization, and the elimination of molecules like water or hydrogen sulfide. nih.gov A deeper mechanistic study would involve:

Isolation and Characterization of Intermediates: Trapping and analyzing key intermediates in the reaction sequence.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction energy profiles, transition states, and the stability of proposed intermediates. rsc.org

Kinetics Studies: Performing detailed kinetic analyses to determine the rate-determining steps and the influence of substituents on the reaction rate.

A thorough understanding of the reaction mechanism is essential for rational process optimization and the development of more efficient synthetic protocols.

Development of Advanced Structure-Based Design Principles for Targeted Applications (non-prohibited)

The functional properties of this compound are intrinsically linked to its three-dimensional structure. Advanced structure-based design principles, leveraging computational chemistry, can guide the synthesis of new derivatives with tailored properties. nih.gov By modifying the benzyl (B1604629) and phenyl substituents, or by introducing new functional groups to the thiadiazine core, it is possible to fine-tune the molecule's electronic and steric characteristics.

Future design strategies will likely focus on:

Molecular Docking and Modeling: For applications involving specific molecular recognition, computational docking can predict how derivatives will interact with target sites. rsc.org

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models can establish mathematical relationships between the structural features of thiadiazine derivatives and their physicochemical properties (e.g., solubility, stability, electronic properties).

This rational design approach accelerates the discovery of new compounds with enhanced performance for specific material or chemical applications, moving beyond trial-and-error synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in materials discovery. research.google For this compound, these computational tools can dramatically accelerate the design and screening of new derivatives.

Emerging applications in this area include:

Predictive Modeling: ML models, such as deep neural networks and gradient boosting, can be trained on existing data to predict various properties of novel thiadiazine compounds, including their stability, reactivity, and spectral characteristics. researchgate.netnih.govulster.ac.uk This allows for in-silico screening of vast virtual libraries of compounds before committing to expensive and time-consuming laboratory synthesis. ulster.ac.uk

Generative Models: AI can be used to generate novel molecular structures that are optimized for a desired set of properties. These models can explore a much wider chemical space than traditional methods.

Reaction Optimization: Machine learning algorithms can analyze data from previous experiments to predict the optimal reaction conditions for synthesizing new derivatives, improving yields and reducing development time.

| Machine Learning Model | Potential Application for Thiadiazine Research | Reference |

| Deep Neural Networks (DNN) | Predicting a wide range of physicochemical properties from molecular structure. | ulster.ac.uk |

| Gradient Boosting Machines | High-accuracy prediction of properties like density under various conditions. | researchgate.net |

| Random Forest | Classification and regression tasks for property prediction. | nih.gov |

| Message Passing Neural Networks (MPNN) | Predicting quantum chemical properties for molecules represented as graphs. | research.google |

The integration of AI and ML promises to make the discovery process for new thiadiazine-based compounds more efficient and targeted.

Expansion into Novel Non-Biomedical Material Science Applications

While much of the historical research on thiadiazine compounds has been in the biomedical field, their unique chemical structure suggests potential for a wide range of material science applications. The conjugated system, the presence of heteroatoms (N, S), and the ability to tune the properties through substitution make them attractive candidates for advanced materials.

Future research could explore applications such as:

Organic Electronics: The aromatic and heterocyclic nature of the compound could be exploited in the design of organic semiconductors, conductors, or components for organic light-emitting diodes (OLEDs). Thiophene (B33073), a related sulfur-containing heterocycle, is a key component in many organic electronic materials. researchgate.net

Polymer Chemistry: 1,3,4-thiadiazine derivatives can be functionalized with polymerizable groups to be incorporated into novel polymers. These polymers could exhibit unique thermal, optical, or mechanical properties. researchgate.net

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors for metals, suggesting a potential application for thiadiazine derivatives in protecting metallic surfaces.

Dyes and Pigments: The extended π-system in the molecule provides a chromophore that could be modified to create novel dyes and pigments with specific colors and properties. biointerfaceresearch.com

Exploring these non-biomedical avenues will open up new and exciting areas of research for the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-5-phenyl-6H-1,3,4-thiadiazine and its derivatives?

The compound and its analogs are typically synthesized via cyclocondensation reactions. For example, cyclocondensation of α-bromoacetophenone with morpholine-4-carbothionic acid hydrazide yields substituted thiadiazines like L-17 (2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide) . Alkylation with reagents such as methyl iodide or arylalkyl halides in dimethylformamide (DMF) in the presence of sodium acetate is another method to introduce substituents at the 2- or 3-positions of the thiadiazine core . Reaction optimization (e.g., using glacial acetic acid to increase yields) and sulfur extrusion mechanisms should be considered during synthesis .

Q. What in vivo models are suitable for evaluating the anti-inflammatory or antistress activity of this compound derivatives?

The ligation-induced acute pancreatitis model in male Wistar rats is a validated approach. Key endpoints include histological analysis of pancreatic tissue, cytokine profiling (e.g., IL-6, TNF-α), and measurement of neutrophilia and granulocyte infiltration . Mortality reduction and suppression of systemic inflammation are critical indicators of efficacy . For neuropsychiatric effects, stress response models (e.g., acute restraint stress) and behavioral assays (e.g., forced swim test) are employed, with mechanistic studies focusing on serotonin reuptake inhibition and dopaminergic/adrenergic modulation .

Q. How can the purity and structural integrity of synthesized thiadiazines be verified?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR, HRMS). For example, H NMR can confirm the presence of benzyl and phenyl protons, while HRMS validates molecular weight. Elemental analysis ensures stoichiometric purity. Crystallography or X-ray diffraction may resolve regiochemical ambiguities in substituted derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in structure-activity relationships (SAR) for PDE4 inhibition by thiadiazine derivatives?

Systematic SAR studies require synthesizing derivatives with controlled substitutions (e.g., 3,4-dimethoxyphenyl at the 5-position) and testing their IC values via enzymatic assays. Computational docking (in silico) can identify critical interactions with PDE4’s catalytic domain, while site-directed mutagenesis validates binding hypotheses. For example, derivatives with 3,4-dimethoxy substitutions exhibit nanomolar IC values, suggesting a key role in potency .

Q. How can researchers design experiments to assess the impact of thiadiazine derivatives on non-enzymatic protein glycation?

Use an in vitro glycation model with bovine serum albumin (BSA) incubated under high-glucose conditions. Measure advanced glycation end products (AGEs) via fluorescence spectroscopy (ex: 370 nm, em: 440 nm) and compare inhibition rates between compounds. Thiadiazines like 2-propylmorpholino-5-aryl derivatives have shown efficacy in such models, with IC values correlated to electron-withdrawing substituents .

Q. What methodologies are recommended for analyzing the immunomodulatory effects of this compound in systemic inflammation?

Combine flow cytometry (to quantify neutrophil/macrophage populations) with multiplex cytokine assays (e.g., Luminex). In acute pancreatitis models, L-17 reduced IL-1β and IL-6 by >40% compared to controls . Transcriptomic profiling (RNA-seq) of inflammatory pathways (NF-κB, MAPK) and immunohistochemistry for tissue infiltration markers (e.g., MPO) provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.